

Spectroscopic Profile of Cinnamyl Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: Cinnamyl isobutyrate

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This technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl isobutyrate**, a fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and quality control, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Executive Summary

Cinnamyl isobutyrate is a chemical compound valued for its characteristic fruity and balsamic aroma. Accurate and detailed spectroscopic data are essential for its identification, quality assessment, and in various research and development applications. This guide presents tabulated ^1H and ^{13}C NMR data, and IR absorption bands for **cinnamyl isobutyrate**, supported by detailed experimental protocols for data acquisition. A logical workflow for spectroscopic analysis is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **cinnamyl isobutyrate**.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Cinnamyl Isobutyrate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.20	m	5H	Ar-H
6.64	d, J = 15.9 Hz	1H	C ₆ H ₅ -CH=CH-
6.25	dt, J = 15.9, 6.4 Hz	1H	C ₆ H ₅ -CH=CH-
4.71	d, J = 6.4 Hz	2H	-O-CH ₂ -
2.60	sept, J = 7.0 Hz	1H	-CH(CH ₃) ₂
1.18	d, J = 7.0 Hz	6H	-CH(CH ₃) ₂

Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for **Cinnamyl Isobutyrate**

Chemical Shift (δ) ppm	Assignment
176.8	C=O
136.4	Ar-C (quaternary)
134.2	C ₆ H ₅ -CH=CH-
128.6	Ar-CH
128.1	Ar-CH
126.6	Ar-CH
123.3	C ₆ H ₅ -CH=CH-
65.2	-O-CH ₂ -
34.1	-CH(CH ₃) ₂
19.0	-CH(CH ₃) ₂

Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Cinnamyl Isobutyrate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3028	Weak	Aromatic C-H Stretch
2965, 2875	Medium	Alkene C-H Stretch
1733	Strong	C=O (Ester) Stretch [1]
1254, 1100	Strong	C-O Stretch
963	Strong	=C-H Bend (trans)

Note: The IR data is based on Attenuated Total Reflectance (ATR) measurements of the neat liquid.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer. For a neat liquid sample like **cinnamyl isobutyrate**, a small amount is placed directly into a 5 mm NMR tube. Alternatively, for higher resolution and to use a lock solvent, a few drops of the sample can be dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

Typical ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32

- Relaxation Delay: 1.0 s
- Acquisition Time: 3-4 s
- Spectral Width: -2 to 12 ppm

Typical ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2.0 s
- Acquisition Time: 1-2 s
- Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

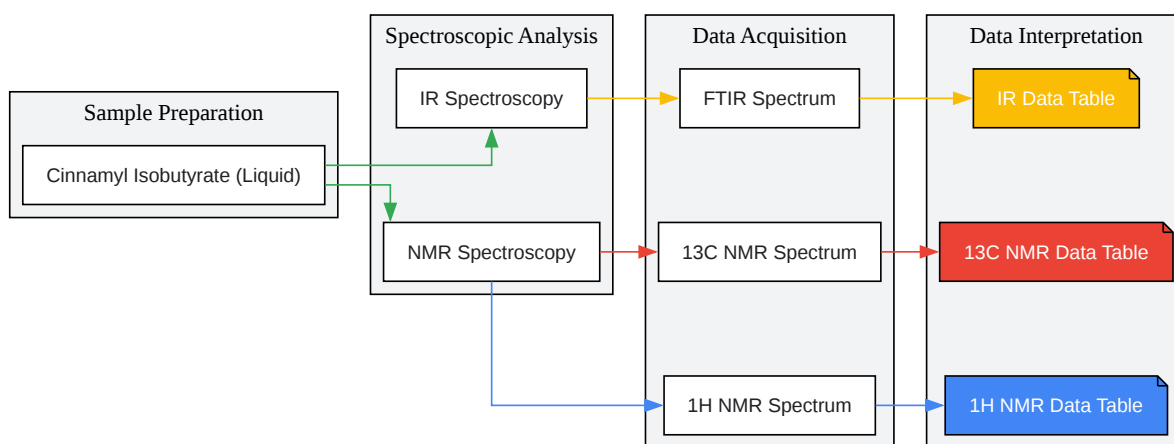
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is a suitable method for acquiring the IR spectrum of liquid **cinnamyl isobutyrate**.

ATR-FTIR Protocol:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the **cinnamyl isobutyrate** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of $4000\text{-}400\text{ cm}^{-1}$.
- After the measurement, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropan-2-ol) and dried.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **cinnamyl isobutyrate**.



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Caption: Workflow for the spectroscopic analysis of **cinnamyl isobutyrate**.

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References

- 1. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures [pubs.sciepub.com]
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